Cas no 1805382-04-0 (6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine)

6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine is a high-purity heterocyclic compound with significant utility in agrochemical and pharmaceutical research. Its unique structure, featuring chloro, cyano, difluoromethyl, and nitro substituents on a pyridine core, makes it a versatile intermediate for synthesizing advanced active ingredients. The electron-withdrawing groups enhance reactivity, facilitating further functionalization in cross-coupling or nucleophilic substitution reactions. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly valuable in developing crop protection agents due to its potential bioactivity. Suitable for controlled laboratory use, it requires adherence to proper safety protocols due to its reactive functional groups.
6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine structure
1805382-04-0 structure
Product name:6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine
CAS No:1805382-04-0
MF:C7H2ClF2N3O2
MW:233.559486865997
CID:4868653

6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine
    • Inchi: 1S/C7H2ClF2N3O2/c8-4-1-3(2-11)5(6(9)10)7(12-4)13(14)15/h1,6H
    • InChI Key: NPEOGCVBVFHUGL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C#N)=C(C(F)F)C([N+](=O)[O-])=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 300
  • Topological Polar Surface Area: 82.5
  • XLogP3: 2.3

6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029051166-1g
6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine
1805382-04-0 97%
1g
$1,475.10 2022-04-01

Additional information on 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine

Introduction to 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine (CAS No. 1805382-04-0)

6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine (CAS No. 1805382-04-0) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, comprising a pyridine core substituted with chloro, cyano, and difluoromethyl groups, make it a valuable intermediate in the synthesis of various biologically active molecules.

The compound’s molecular structure imparts distinct electronic and steric properties, which are leveraged in medicinal chemistry to modulate target interactions. Specifically, the presence of electron-withdrawing groups such as the cyano and nitro substituents enhances its reactivity in nucleophilic substitution reactions, while the chloro group serves as a handle for further functionalization. These attributes have positioned 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine as a cornerstone in the development of novel therapeutic agents.

In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that such compounds exhibit promising properties as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific arrangement of substituents in 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine contributes to its ability to interact with biological targets in a highly selective manner, making it an attractive scaffold for drug discovery.

One of the most compelling aspects of 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine is its role as a key intermediate in the synthesis of small-molecule inhibitors targeting complex diseases. For instance, researchers have utilized this compound to develop inhibitors of Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity, critical factors for drug efficacy.

Furthermore, advancements in computational chemistry have enabled the rational design of derivatives based on 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine. Molecular modeling studies have identified optimal positions for additional substituents to improve pharmacokinetic profiles. This synergy between experimental synthesis and computational prediction underscores the compound’s significance in modern drug development pipelines.

The agrochemical sector has also benefited from the utility of 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine, where it serves as a precursor for herbicides and pesticides with enhanced potency and selectivity. Its structural motifs are often incorporated into molecules designed to disrupt essential metabolic pathways in weeds while minimizing harm to crops.

Recent publications highlight innovative synthetic methodologies that leverage 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine as a building block. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups with high efficiency. These techniques not only streamline the synthesis process but also open new avenues for structural diversification.

The safety profile of 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine is another critical consideration in its application. While no direct toxicological data are available at this time, its structural analogs suggest that it should be handled under standard laboratory conditions to prevent exposure. Future studies will likely focus on elucidating its pharmacokinetic behavior and potential side effects.

In conclusion, 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine (CAS No. 1805382-04-0) represents a cornerstone compound in pharmaceutical and agrochemical innovation. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop next-generation therapeutics and crop protection agents. As the field progresses, this compound will undoubtedly continue to play a pivotal role in advancing scientific discovery.

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